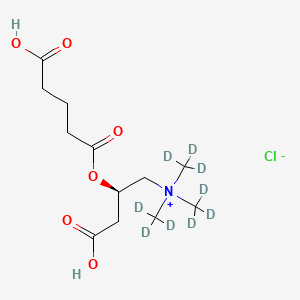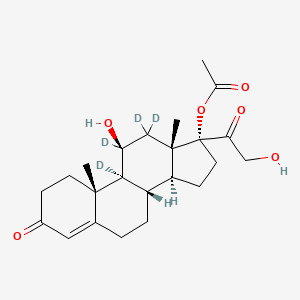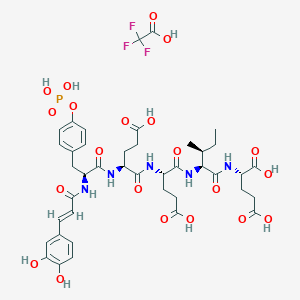
L-Glutaryl Carnitine-d9 Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutarylcarnitine-d9 (chloride) is a deuterium-labeled form of glutarylcarnitine chloride. Glutarylcarnitine is an acylcarnitine, specifically a glutaric acid ester of carnitine. It is a diagnostic metabolite for malonic aciduria and glutaric aciduria type I, conditions monitored in most tandem mass spectrometry newborn screening programs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glutarylcarnitine-d9 (chloride) involves the incorporation of deuterium into the glutarylcarnitine molecule. This can be achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis process. The specific reaction conditions and reagents used can vary, but typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of glutarylcarnitine-d9 (chloride) would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Glutarylcarnitine-d9 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Substitution reactions can replace specific functional groups within the molecule with other groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Glutarylcarnitine-d9 (chloride) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of glutarylcarnitine-d9 (chloride) involves its role as an acylcarnitine in metabolic pathways. It participates in the transport of fatty acids into the mitochondria for β-oxidation, a process essential for energy production. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights into the molecular targets and pathways involved in various metabolic disorders .
Vergleich Mit ähnlichen Verbindungen
Butyrylcarnitine: Another acylcarnitine involved in fatty acid metabolism.
Isobutyrylcarnitine: Similar in structure and function to butyrylcarnitine.
Ethylmalonylcarnitine: A related compound used in metabolic studies
Uniqueness: Glutarylcarnitine-d9 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in research and diagnostic applications, where accurate measurement of metabolic intermediates is crucial .
Eigenschaften
Molekularformel |
C12H22ClNO6 |
|---|---|
Molekulargewicht |
320.81 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-(4-carboxybutanoyloxy)propyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H21NO6.ClH/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;/h9H,4-8H2,1-3H3,(H-,14,15,16,17);1H/t9-;/m1./s1/i1D3,2D3,3D3; |
InChI-Schlüssel |
RKBZRCSKOSLNQQ-AHPUWFQNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)


![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)
![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)








